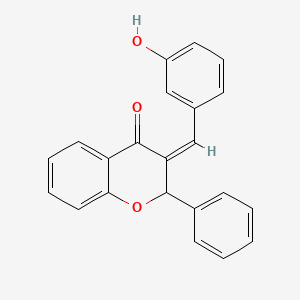
2,3-Dihydro-3-(3-hydroxybenzylidene)flavone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Dihydro-3-(3-hydroxybenzylidene)flavone, also known as DHKF, is a flavonoid compound. It has been the focus of significant scientific research in recent years. It is a synthetic aurone derivative and is considered an important tyrosinase inhibitor .
Synthesis Analysis
The synthesis of flavones and flavanones like DHKF can be achieved via efficient Pd (II) catalysis . This process provides a variety of flavones and flavanones from 2′-hydroxydihydrochalcones as common intermediates, depending on oxidants and additives, via discriminate oxidative cyclization sequences involving dehydrogenation .Molecular Structure Analysis
The molecular formula of DHKF is C22H16O3. The molecular weight is 328.367.Chemical Reactions Analysis
The most applied method for the synthesis of flavones and aurones like DHKF is based on the oxidative cyclization of o-hydroxychalcones . Depending on the reaction conditions and the structure of the precursor, in some cases, several cyclization products result simultaneously: flavones, flavanones, flavonols, and aurones .Applications De Recherche Scientifique
Pharmacology
In pharmacology, this flavone derivative is explored for its role in fluorescent imaging within cells. It serves as a scaffold for developing fluorescent probes, which are crucial in visualizing and diagnosing cellular processes and diseases . The compound’s ability to undergo excited-state intramolecular proton transfer (ESIPT) makes it a valuable tool for creating advanced imaging agents.
Biochemistry
The biochemistry field benefits from 2,3-Dihydro-3-(3-hydroxybenzylidene)flavone through its application in fluorescent imaging. Its ESIPT properties enable dual emission, which is particularly useful in studying cellular environments and the behavior of biological macromolecules . This aids in understanding complex biochemical pathways and mechanisms.
Biotechnology
This compound is also significant in biotechnology for its inhibitory effects on tyrosinase, an enzyme involved in melanogenesis. It is studied for its potential to reduce hyperpigmentation and protect against skin disorders, making it a candidate for cosmetic applications . Its flavonoid core is a focus for designing novel anti-tyrosinase agents.
Agriculture
In agriculture, the flavone derivative’s biological activity is of interest for its potential use in plant protection and enhancement. Its properties could be harnessed to develop plant treatments that guard against pests or diseases, or to improve the quality of crops .
Food Industry
The food industry may utilize 2,3-Dihydro-3-(3-hydroxybenzylidene)flavone as a natural preservative due to its antioxidant properties. It could also serve as a functional food additive, contributing to the nutritional value and health benefits of food products .
Environmental Science
Environmental science research can benefit from the compound’s fluorescent properties for detecting and monitoring environmental pollutants. It could be used in the development of sensors that help in assessing the quality of water, air, and soil .
Mécanisme D'action
Target of Action
2,3-Dihydro-3-(3-hydroxybenzylidene)flavone is a flavonoid derivative that primarily targets the enzyme tyrosinase . Tyrosinase is a multifunctional, glycosylated, and copper-containing oxidase that plays a pivotal role in catalyzing the two key steps of melanogenesis .
Mode of Action
This compound interacts with tyrosinase, inhibiting its activity .
Biochemical Pathways
The inhibition of tyrosinase by 2,3-Dihydro-3-(3-hydroxybenzylidene)flavone affects the melanogenesis pathway . This pathway is responsible for the production of melanin, a pigment that protects against the destructive effects of ultraviolet radiation . By inhibiting tyrosinase, this compound can reduce melanin production .
Result of Action
The primary result of the action of 2,3-Dihydro-3-(3-hydroxybenzylidene)flavone is the reduction of melanin production due to the inhibition of tyrosinase . This can lead to a decrease in pigmentation, which may have applications in the treatment of hyperpigmentation disorders .
Propriétés
IUPAC Name |
(3Z)-3-[(3-hydroxyphenyl)methylidene]-2-phenylchromen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16O3/c23-17-10-6-7-15(13-17)14-19-21(24)18-11-4-5-12-20(18)25-22(19)16-8-2-1-3-9-16/h1-14,22-23H/b19-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOZZFINJNRGQCW-XMHGGMMESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2C(=CC3=CC(=CC=C3)O)C(=O)C4=CC=CC=C4O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2/C(=C/C3=CC(=CC=C3)O)/C(=O)C4=CC=CC=C4O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(Azepan-1-yl)-2-[6-(furan-2-yl)pyridazin-3-yl]sulfanylethanone](/img/structure/B2904687.png)
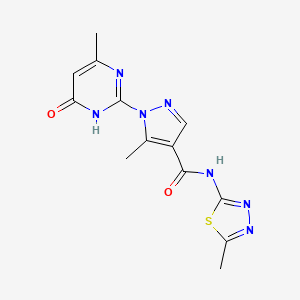
![Methyl 2-[(cyanoacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2904691.png)

![2-methyl-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzamide](/img/structure/B2904694.png)
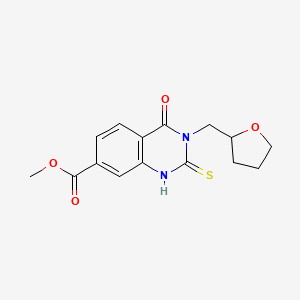
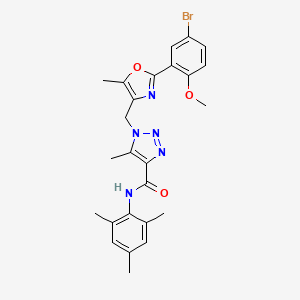
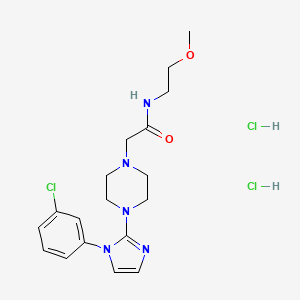
![N-[(Z)-2-(4-tert-butylbenzenesulfonyl)-2-nitroethenyl]-4-phenoxyaniline](/img/structure/B2904699.png)
![[3-(2-Ethoxyphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2904702.png)

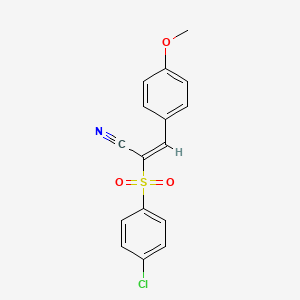
![Ethyl 2-(3-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)propanamido)-4-(3,4-dimethylphenyl)thiophene-3-carboxylate](/img/structure/B2904707.png)
![3-(2-Methoxyphenyl)-7-[2-(4-methoxyphenyl)-2-oxoethoxy]chromen-4-one](/img/structure/B2904708.png)